Asterriquinol D Dimethyl Ether: A Technical Overview
Asterriquinol D Dimethyl Ether: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asterriquinol D dimethyl ether is a fungal metabolite belonging to the bis-indolyl benzenoid class of natural products. First identified from fungi of the Aspergillus genus, this compound has been the subject of preliminary biological evaluation. This technical guide provides a comprehensive review of the available scientific data on Asterriquinol D dimethyl ether, including its chemical properties, biological activities with a focus on its cytotoxic and anti-parasitic effects, and insights into the mechanism of action of its parent compound, asterriquinone. Detailed experimental methodologies are extrapolated from established protocols to guide further research.
Chemical and Physical Properties
Asterriquinol D dimethyl ether is characterized by a central tetramethoxy-substituted benzene ring flanked by two indole moieties. Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3,3'-(2,3,5,6-tetramethoxy-1,4-phenylene)bis(1H-indole) | |
| Synonyms | ARQDMe | [1] |
| CAS Number | 287117-66-2 | |
| Molecular Formula | C₂₆H₂₄N₂O₄ | |
| Molecular Weight | 428.5 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Origin | Fungal metabolite from Aspergillus kumbius and Aspergillus terreus | [1] |
Biological Activity
The primary reported biological activities of Asterriquinol D dimethyl ether are its cytotoxicity against a mouse myeloma cell line and its inhibitory action against the protozoan parasite Tritrichomonas foetus.
Cytotoxicity
Asterriquinol D dimethyl ether has demonstrated cytotoxic effects against the NS-1 mouse myeloma cell line.
| Cell Line | Activity | Value (IC₅₀) | Reference |
| NS-1 (Mouse Myeloma) | Cytotoxicity | 28 µg/mL |
Anti-parasitic Activity
The compound has also been shown to inhibit the growth of the parasitic protozoan Tritrichomonas foetus.
| Organism | Activity | Value (IC₅₀) | Reference |
| Tritrichomonas foetus | Inhibition | 100 µg/mL |
Mechanism of Action: Insights from the Parent Compound
Direct studies on the mechanism of action of Asterriquinol D dimethyl ether are limited. However, research on its parent compound, asterriquinon (ARQ), which possesses a dihydroxybenzoquinone moiety instead of the dimethoxybenzene core, provides critical insights. Studies on P388 murine leukemia cells suggest that the dihydroxybenzoquinone functionality is essential for cytotoxic activity.[1]
Asterriquinon has been shown to intercalate with genomic DNA, leading to the formation of DNA interstrand crosslinks.[1] This DNA damage is proposed to trigger a cell cycle arrest at the G1 phase, ultimately culminating in apoptotic cell death, as evidenced by nucleosomal ladder formation.[1]
In stark contrast, the dimethylated analog, referred to as ARQDMe (likely Asterriquinol D dimethyl ether or a closely related isomer), exhibited minimal cytotoxicity and did not induce apoptosis or cell cycle alterations in the same study.[1] This strongly suggests that the methoxy groups in Asterriquinol D dimethyl ether prevent the interactions with DNA that are responsible for the cytotoxic effects of asterriquinon.
Caption: Proposed mechanism of action for Asterriquinon versus Asterriquinol D dimethyl ether.
Experimental Protocols
The following are detailed, generalized protocols for the key biological assays mentioned in the literature for Asterriquinol D dimethyl ether. These are intended to serve as a starting point for further experimental work.
Cytotoxicity Assay against NS-1 Mouse Myeloma Cells
This protocol describes a colorimetric assay, such as the MTT or XTT assay, to determine the half-maximal inhibitory concentration (IC₅₀) of Asterriquinol D dimethyl ether.
Materials:
-
NS-1 mouse myeloma cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Asterriquinol D dimethyl ether (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest NS-1 cells in their logarithmic growth phase and adjust the cell density in fresh culture medium. Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate the plates for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Asterriquinol D dimethyl ether stock solution in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells, resulting in a final volume of 200 µL per well. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the NS-1 cell cytotoxicity assay.
Inhibition Assay for Tritrichomonas foetus
This protocol outlines a method for assessing the in vitro activity of Asterriquinol D dimethyl ether against Tritrichomonas foetus.
Materials:
-
Axenic culture of Tritrichomonas foetus
-
TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with 10% heat-inactivated horse serum
-
Asterriquinol D dimethyl ether (dissolved in DMSO)
-
96-well microtiter plates
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Anaerobic incubator or chamber (37°C)
Procedure:
-
Parasite Culture: Culture T. foetus in TYM medium in an anaerobic environment at 37°C to achieve a logarithmic growth phase.
-
Assay Setup: Adjust the concentration of trophozoites to approximately 1 x 10⁵ organisms/mL in fresh medium.
-
Compound Addition: Prepare serial dilutions of Asterriquinol D dimethyl ether in TYM medium. Add the diluted compound to the wells of a 96-well plate.
-
Inoculation: Add the T. foetus suspension to each well, resulting in a final volume of 200 µL per well. Include vehicle controls (DMSO) and untreated controls.
-
Incubation: Incubate the plates anaerobically at 37°C for 24 to 48 hours.
-
Growth Inhibition Assessment:
-
Resuspend the contents of each well thoroughly.
-
Determine the number of motile trophozoites in each well using a hemocytometer and an inverted microscope.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Synthesis
Conclusion and Future Directions
Asterriquinol D dimethyl ether is a fungal metabolite with documented, albeit modest, cytotoxic and anti-parasitic activities. The lack of significant cytotoxicity compared to its parent compound, asterriquinon, highlights the critical role of the quinone moiety in the mechanism of action, which appears to involve DNA intercalation and the induction of apoptosis. This structure-activity relationship suggests that Asterriquinol D dimethyl ether itself may not be a promising direct cytotoxic agent.
Future research could explore several avenues:
-
Mechanism of Anti-parasitic Action: The mechanism by which Asterriquinol D dimethyl ether inhibits Tritrichomonas foetus is unknown and warrants investigation.
-
Analog Synthesis and SAR Studies: Synthesis of analogs with modifications to the methoxy groups and indole rings could lead to the discovery of compounds with enhanced and more selective biological activities.
-
Investigation of Other Biological Targets: While direct cytotoxicity may be low, the compound could be screened against a broader range of biological targets, including enzymes and receptors, to identify other potential therapeutic applications.
This technical guide provides a summary of the current knowledge on Asterriquinol D dimethyl ether. It is hoped that the compiled data and detailed protocols will facilitate further research into this and related natural products.
